4-(Trifluoromethoxy)-DL-phenylglycine

Catalog No.
S718433
CAS No.
261952-24-3
M.F
C9H8F3NO3
M. Wt
235.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)-DL-phenylglycine

CAS Number

261952-24-3

Product Name

4-(Trifluoromethoxy)-DL-phenylglycine

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)

InChI Key

KBWQXEWTAXZMRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F

4-(Trifluoromethoxy)-DL-phenylglycine is an organic compound characterized by its unique trifluoromethoxy group attached to a phenylglycine backbone. It has the molecular formula C9H8F3NO2C_9H_8F_3NO_2 and a molecular weight of approximately 215.16 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may enhance biological activity and selectivity.

Typical of amino acids and aromatic compounds:

  • Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of derivatives that could exhibit different pharmacological properties.

These reactions are facilitated by common reagents such as bases or acids, depending on the desired transformation.

Research indicates that 4-(Trifluoromethoxy)-DL-phenylglycine may exhibit significant biological activity. Its structural similarity to known neurotransmitter modulators suggests potential roles in neuromodulation. Preliminary studies show that compounds with trifluoromethoxy substitutions often display enhanced potency and selectivity at various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes .

The synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine typically involves several steps:

  • Protection of Functional Groups: Initial protection of the amino or carboxylic acid groups may be necessary to prevent unwanted reactions during synthesis.
  • Formation of the Trifluoromethoxy Group: This can be achieved through electrophilic aromatic substitution or via direct fluorination methods using trifluoromethylating agents.
  • Deprotection: After the desired modifications are made, protecting groups are removed to yield the final product.

Various synthetic routes have been reported, each tailored to optimize yield and purity while minimizing side reactions .

4-(Trifluoromethoxy)-DL-phenylglycine has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in areas targeting neurological disorders or metabolic diseases.
  • Chemical Research: It serves as a valuable building block in organic synthesis and medicinal chemistry due to its ability to participate in various chemical transformations.
  • Biochemical Studies: The compound can be utilized in studies examining enzyme interactions and receptor binding affinities, contributing to the understanding of biological mechanisms .

Interaction studies involving 4-(Trifluoromethoxy)-DL-phenylglycine focus on its binding properties with specific receptors or enzymes. Initial findings suggest that the trifluoromethoxy group enhances binding affinity compared to non-fluorinated analogs. This increased affinity may lead to improved efficacy in therapeutic applications, particularly in modulating neurotransmitter systems . Further research is required to elucidate the precise mechanisms of action and potential off-target effects.

Several compounds share structural similarities with 4-(Trifluoromethoxy)-DL-phenylglycine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-Morpholino-2-(4-trifluoromethyl)phenylacetic acidContains a morpholine ringEnhanced solubility and different biological activity
3-(Trifluoromethyl)-DL-phenylglycineTrifluoromethyl group at a different positionDifferences in reactivity and biological profile
L-PhenylglycineL-isomer without trifluoromethoxy groupStandard amino acid with established properties

The uniqueness of 4-(Trifluoromethoxy)-DL-phenylglycine lies in its trifluoromethoxy substitution, which influences its electronic properties, solubility, and interaction profiles with biological targets . This makes it a promising candidate for further exploration in medicinal chemistry and pharmaceutical development.

XLogP3

-0.5

Sequence

X

Dates

Modify: 2023-08-15

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